3-chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine
Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s also related to Fluazinam, a pesticide .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve catalytic protodeboronation of alkyl boronic esters . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Chemical Structure and Properties : Research has revealed insights into the chemical structure and properties of similar compounds. For instance, a study on isomorphous structures, including chloro-substituted heterocyclic analogues, indicated the importance of chlorine-methyl exchange in influencing the behavior and properties of such compounds (Swamy et al., 2013).
Reactivity and Derivative Formation : The compound's reactivity and potential for forming derivatives have been a focus in several studies. For example, research on reactions involving methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates showed how trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives can be formed, demonstrating the compound's versatility in chemical synthesis (Sokolov & Aksinenko, 2010).
Optical and Electronic Applications : The optical and electronic properties of related compounds have been studied, highlighting their potential use in technological applications. A study on the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, including chlorophenyl and trifluoromethyl groups, revealed their potential in fabricating heterojunctions and as photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Molecular Docking and Antimicrobial Activity : The compound and its derivatives have been investigated for their antimicrobial properties. A study involving molecular docking and antimicrobial activity assessment of related compounds emphasized their potential in combating microbial resistance (Sivakumar et al., 2021).
Agricultural Applications : The herbicidal activity of similar compounds, such as substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamides, has been studied, suggesting potential agricultural applications (Moran, 2003).
Synthesis of Novel Biological Agents : Compounds with chlorophenyl and trifluoromethyl groups have been synthesized and evaluated for their biological activities, indicating their utility in developing new pharmacological agents (Akbari et al., 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-N-[[3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F3N3O/c17-12-4-2-1-3-11(12)14-6-10(25-24-14)8-23-15-13(18)5-9(7-22-15)16(19,20)21/h1-5,7,10H,6,8H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOQLMXDBMMVNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2Cl)CNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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